molecular formula C27H23NO8 B11050790 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11050790
M. Wt: 489.5 g/mol
InChI Key: NILGZPYBEPMKHH-UHFFFAOYSA-N
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Description

N-[(2H-13-Benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that combines elements of benzodioxole, chromen, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the chromen and methoxyphenyl groups via condensation reactions. The final step involves the formation of the propanamide linkage through an amidation reaction under controlled conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide undergoes various chemical reactions including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can further be utilized in different chemical syntheses.

Scientific Research Applications

N-[(2H-13-benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2H-13-benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-benzodioxol-5-yl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications in multiple fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H23NO8

Molecular Weight

489.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C27H23NO8/c1-33-21-9-7-16(11-19(21)29)18(25-26(31)17-4-2-3-5-20(17)36-27(25)32)12-24(30)28-13-15-6-8-22-23(10-15)35-14-34-22/h2-11,18,29,31H,12-14H2,1H3,(H,28,30)

InChI Key

NILGZPYBEPMKHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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